molecular formula C10H8BrFO B1402799 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260018-37-8

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1402799
CAS No.: 1260018-37-8
M. Wt: 243.07 g/mol
InChI Key: DFSSIANNMNXABV-UHFFFAOYSA-N
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Description

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of bromine and fluorine substituents on the naphthalenone core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of naphthalenone derivatives. The reaction conditions often include the use of bromine and fluorine sources, such as bromine (Br2) and fluorine gas (F2), in the presence of catalysts and solvents like acetic acid or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalenes.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Formation of substituted naphthalenones with various functional groups.

Scientific Research Applications

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one
  • 5-bromo-7-iodo-3,4-dihydronaphthalen-1(2H)-one
  • 5-chloro-7-fluoro-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific combination of bromine and fluorine substituents, which can influence its reactivity, stability, and biological activity

Properties

IUPAC Name

5-bromo-7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSSIANNMNXABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Br)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744316
Record name 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260018-37-8
Record name 5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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